5-Phenyl-2-benzofurancarboxylic acid
Description
5-Phenyl-2-benzofurancarboxylic acid is a benzofuran derivative characterized by a phenyl substituent at the 5-position of the benzofuran ring and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, making it a compound of interest in pharmaceutical and materials science research. Benzofuran scaffolds are widely studied due to their bioactivity, including antimicrobial, anti-inflammatory, and antioxidant properties .
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-phenyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)14-9-12-8-11(6-7-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
BWDTWNJVNPDVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has demonstrated that derivatives of benzofuran-based carboxylic acids, including 5-Phenyl-2-benzofurancarboxylic acid, exhibit promising antitumor properties. A study highlighted the inhibitory effects of these compounds on human carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are associated with tumor progression. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran scaffold significantly enhance the inhibitory potency against these isoforms, with KIs ranging from submicromolar to low micromolar concentrations .
1.2 Diuretic and Uricosuric Effects
Another notable application of benzofuran derivatives is their pharmacological activity as diuretics and uricosuric agents. Compounds derived from this compound have been shown to effectively manage conditions associated with fluid retention and hypertension by promoting electrolyte balance without excessive potassium loss. This property is particularly beneficial in treating patients with hypertension who require diuretics while minimizing adverse effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. The following table summarizes key findings from various studies:
| Compound | Target | KIs (μM) | Activity |
|---|---|---|---|
| This compound | hCA IX | 0.56 - 5.1 | Effective inhibitor |
| 5-Bromo derivative | hCA XII | 8.0 - 10.1 | Moderate inhibitor |
| 2-Methyl derivative | hCA XII | 0.88 | Submicromolar inhibitor |
| Doxorubicin | MDA-MB-231 cells | IC50 = 2.52 | Comparable antiproliferative action |
Case Studies
3.1 Cancer Treatment Research
A comprehensive study focused on the antiproliferative effects of benzofuran derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin, suggesting potential for development as anticancer drugs .
3.2 Diuretic Effectiveness in Clinical Settings
Clinical evaluations have been conducted to assess the efficacy of benzofuran derivatives as diuretics in hypertensive patients. These studies demonstrated that specific compounds could maintain uric acid levels while effectively promoting sodium excretion, thereby offering a therapeutic advantage over traditional diuretics that often lead to potassium depletion .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below highlights key structural analogs and their substituents, which influence solubility, stability, and reactivity:
| Compound Name | Substituents (Position) | Molecular Formula | Similarity Score* | Key Properties |
|---|---|---|---|---|
| 5-Phenyl-2-benzofurancarboxylic acid | Phenyl (5), COOH (2) | C₁₅H₁₀O₃ | Reference | High lipophilicity, moderate acidity |
| 5-Chlorobenzofuran-2-carboxylic acid | Cl (5), COOH (2) | C₉H₅ClO₃ | 0.89–0.95 | Increased electrophilicity, higher acidity |
| 5-Methoxybenzofuran-2-carboxylic acid | OCH₃ (5), COOH (2) | C₁₀H₈O₄ | 0.89 | Enhanced solubility, reduced reactivity |
| 5-Nitro-2-furancarboxylic acid | NO₂ (5), COOH (2) | C₅H₃NO₅ | 0.85 | Strong electron-withdrawing, acidic |
| 5-Hydroxybenzofuran-2-carboxylic acid | OH (5), COOH (2) | C₉H₆O₄ | 1.00 | High polarity, hydrogen-bonding capacity |
*Similarity scores derived from structural and functional comparisons in –11.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-donating) in 5-phenyl derivatives increases stability compared to nitro (electron-withdrawing) analogs, which may degrade under harsh conditions .
- Solubility : Methoxy and hydroxy substituents improve aqueous solubility, whereas phenyl and chloro groups enhance lipid solubility .
Preparation Methods
Procedure:
-
Synthesis of 5-Phenylsalicylaldehyde :
-
Cyclization with Diethyl Bromomalonate :
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroform, NaOH | 70–80°C | 60–70% |
| 2 | Diethyl bromomalonate, K₂CO₃ | Reflux in 2-butanone | 65% |
| 3 | KOH in ethanol | Reflux | 85% |
Advantages : Scalable for industrial production.
Limitations : Requires toxic chloroform and multiple purification steps.
Palladium-Catalyzed C–H Arylation and Transamidation
Procedure:
-
Directed C–H Arylation :
-
Transamidation :
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, AgOAc | 110°C, 12h | 70–80% |
| 2 | (Boc)₂O, amines | 60°C | 90% |
Advantages : High modularity for derivative synthesis.
Limitations : Limited to research-scale applications.
Coupling of 5-Iodo Vanillin with Phenylacetylene
Procedure:
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂, CuI | THF, 80°C | 75% |
| 2 | Oxone®, DMF | RT, 5h | 84% |
Advantages : Selective functionalization at C5.
Limitations : Requires costly Pd catalysts.
Claisen Rearrangement and Cyclization
Procedure:
-
Allyl Ether Formation :
-
Claisen Rearrangement :
-
Ozonolysis and Aromatization :
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Allyl bromide, K₂CO₃ | Reflux | 60% |
| 2 | — | 220°C | 40% |
Advantages : Direct route for fused benzofurans.
Limitations : Low yield due to isomer byproducts.
Sodium Amalgam Reduction of Benzofuran Esters
Procedure:
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Na/Hg amalgam | RT, 24h | 70% |
| 2 | KMnO₄, H₂SO₄ | 80°C | 50% |
Advantages : Mild reduction conditions.
Limitations : Mercury waste generation.
Microwave-Assisted Synthesis
Procedure:
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | MW, 300W | 150°C, 20m | 85% |
Advantages : Rapid synthesis (<30 minutes).
Limitations : Specialized equipment required.
Biocatalytic Oxidation Using Fungal Peroxidases
Procedure:
Data:
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| 1 | Laccase, O₂ | pH 5, 37°C | 55% |
Advantages : Eco-friendly approach.
Limitations : Low yield and enzyme cost.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical Cyclization | 60–85% | High | Moderate |
| Pd-Catalyzed Arylation | 70–90% | Low | High |
| Sonogashira Coupling | 75–84% | Medium | High |
| Claisen Rearrangement | 40–60% | Low | Low |
| Sodium Amalgam Reduction | 50–70% | Medium | Moderate |
| Microwave Synthesis | 85% | Medium | Moderate |
| Biocatalytic Oxidation | 55% | Low | High |
Q & A
Q. What statistical approaches address clustered data in toxicity or efficacy studies?
- Answer : Use mixed-effects models to account for nested data (e.g., repeated measurements per sample). Bootstrap resampling or Bayesian hierarchical models handle variability in toxicity assays. Validate findings with independent replication .
Q. How should conflicting bioactivity results across studies be interpreted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
